molecular formula C12H15ClF3N B2942836 (1-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropyl) methanamine hydrochloride CAS No. 2251053-86-6

(1-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropyl) methanamine hydrochloride

Cat. No. B2942836
CAS RN: 2251053-86-6
M. Wt: 265.7
InChI Key: KGSYEYDHAKXJII-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .

Scientific Research Applications

Cyclopropenone Oximes and Isocyanates Interaction

  • Research on Cyclopropenone Oximes : Studies have explored the preparation of cyclopropenone oximes and their reactions with isocyanates, resulting in the formation of diazaspiro[2.3]hexenones. This research illustrates the synthetic versatility of cyclopropyl derivatives in producing heterocyclic compounds, which could have implications in material science or pharmaceutical development (H. Yoshida et al., 1988).

Cyclization of Amines

  • Synthesis of Tetrahydro-β-carbolines : The action of trifluoroacetic acid on enamines derived from tryptamine has been used to synthesize 1,1-disubstituted 1,2,3,4-tetrahydro-β-carbolines. This research demonstrates the potential for creating complex cyclic structures from simpler amines, which could be relevant for the synthesis of bioactive molecules (A. Kirkpatrick & J. MacLaren, 1983).

Deamination and Cyclization Reactions

  • Deamination of Cyclopropylamines : Investigations into the deamination of trans-2-methyl- and 2-phenylcyclopropylamine hydrochlorides have highlighted the formation of allylic chlorides. Such studies contribute to our understanding of the reactivity of cyclopropylamines and could inform the development of new synthetic pathways for pharmaceuticals (K. B. Wiberg & Carmen G. Österle, 1999).

properties

IUPAC Name

[1-[[2-(trifluoromethyl)phenyl]methyl]cyclopropyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N.ClH/c13-12(14,15)10-4-2-1-3-9(10)7-11(8-16)5-6-11;/h1-4H,5-8,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKDEOBWWBGUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2C(F)(F)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropyl) methanamine hydrochloride

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